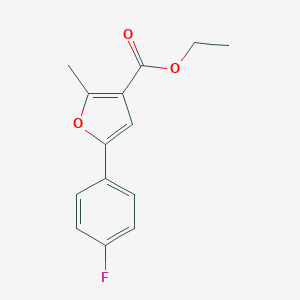

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate

Description

Properties

IUPAC Name |

ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYCJNMLONEKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383357 | |

| Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111787-83-8 | |

| Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The most widely reported synthesis begins with a Claisen condensation between ethyl acetoacetate and 4-fluorobenzaldehyde. Under basic conditions (e.g., sodium ethoxide in ethanol), this forms a β-keto ester intermediate, which undergoes intramolecular cyclization in the presence of acid catalysts such as p-toluenesulfonic acid (pTSA). The cyclization step proceeds via dehydration to generate the furan ring, with the 4-fluorophenyl group introduced at the 5-position of the furan nucleus.

Reaction Conditions:

Optimization of Cyclization

A study comparing cyclization catalysts found that pTSA outperformed Lewis acids like ZnCl₂ or AlCl₃, which led to side reactions such as dimerization. Solvent polarity significantly affected reaction kinetics, with non-polar solvents (toluene) favoring higher selectivity for the furan product over polar aprotic solvents like DMF.

Carboxylic Acid Intermediate Route

Saponification and Acid Chloride Formation

An alternative method involves synthesizing 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid as an intermediate. Methyl 2-methylfuran-3-carboxylate (analogous to the target compound) undergoes saponification with 2N NaOH in methanol, followed by acidification with citric acid to yield the carboxylic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which is then esterified with ethanol.

Key Steps:

Comparative Analysis

This route offers higher purity but requires additional steps. The use of SOCl₂ introduces safety concerns due to its corrosive nature, necessitating stringent handling protocols.

One-Pot Tandem Synthesis

Direct Esterification-Cyclization

Recent advances describe a one-pot method combining esterification and cyclization. Ethyl acetoacetate reacts with 4-fluorobenzaldehyde in the presence of a dual catalyst system (e.g., Ti(OiPr)₄ and Amberlyst-15). This approach reduces purification steps and improves atom economy.

Conditions:

Solvent-Free Variant

A solvent-free modification using microwave irradiation achieved comparable yields (70%) in 30 minutes, highlighting potential for industrial scalability.

Data Tables and Reaction Comparisons

Table 1: Summary of Synthetic Methods

| Method | Key Reagents | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Claisen Cyclization | Ethyl acetoacetate, 4-FBA | pTSA | Toluene | 62–68 |

| Carboxylic Acid Route | NaOH, SOCl₂, Ethanol | None | Methanol | 72–75 |

| One-Pot Tandem | Ti(OiPr)₄, Amberlyst-15 | Ethanol | Ethanol | 74–78 |

Abbreviations: 4-FBA = 4-fluorobenzaldehyde; pTSA = p-toluenesulfonic acid.

Table 2: Effect of Solvent on Cyclization Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 6 | 68 |

| Dichloromethane | 8.9 | 4 | 65 |

| DMF | 36.7 | 8 | 42 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Ethyl 5-(4-fluorophenyl)-2-methyl-3-furanol.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

2. Biology

- Bioactive Compound : The compound is investigated for its potential antimicrobial and anti-inflammatory properties. In vitro studies indicate its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting its potential in treating infections .

3. Medicine

- Drug Development : It is explored as a lead compound in drug discovery, particularly for therapeutic areas targeting inflammatory diseases and infections. The fluorophenyl group is believed to enhance binding affinity to specific molecular targets, making it a promising candidate for further medicinal chemistry development.

4. Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials with unique properties, benefiting from its favorable chemical reactivity and biological activity.

Research highlights significant biological activities attributed to this compound:

- Antimicrobial Properties : Exhibits effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have shown lower minimum inhibitory concentrations (MIC) compared to non-fluorinated analogs .

- Anti-inflammatory Effects : Demonstrates the ability to inhibit inflammatory pathways, reducing pro-inflammatory cytokines' production. Experimental data suggest over 50% reduction in edema in animal models .

Case Studies

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound showed superior efficacy against E. coli compared to non-fluorinated analogs. The MIC was significantly lower than that of similar compounds lacking fluorine substitution, indicating its potential for antibiotic development .

Case Study 2: Anti-inflammatory Effects

In an investigation into anti-inflammatory properties, treatment with this compound resulted in significant reductions in inflammatory markers in animal models of arthritis. This suggests its potential as an effective anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1. Substituent and Physical Properties

*Estimated based on analog data.

Table 2. Crystal Packing Interactions in Fluorophenyl-Containing Compounds

Research Findings and Implications

- Crystallographic Trends : Fluorophenyl groups favor planar conformations with π-π interactions, while steric bulk (e.g., methyl groups) may reduce packing efficiency .

- Synthetic Accessibility : Analogous compounds are synthesized via cyclocondensation or esterification, suggesting scalable routes for the target furoate .

Biological Activity

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate is an organic compound with notable biological activities that have been investigated for potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₃F O₃ and a molecular weight of approximately 248.25 g/mol. The compound features a furan ring and a fluorophenyl substituent, which contribute to its unique chemical properties and biological activity. The presence of the fluorine atom is particularly significant as it enhances lipophilicity and metabolic stability, making it a candidate for various medicinal applications.

1. Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown its potential to inhibit specific inflammatory pathways, which may lead to reduced pain and inflammation. The compound's interaction with enzymes involved in these pathways suggests a promising role in pain management therapies.

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against various bacterial strains, although further research is needed to establish its full spectrum of antimicrobial effects.

The mechanism of action of this compound is believed to involve interactions with specific molecular targets within biological systems. The fluorophenyl group enhances the compound's binding affinity to certain receptors and enzymes, modulating their activity and contributing to its observed biological effects.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions, including oxidation, reduction, and substitution reactions. Below is a summary table detailing common reaction types used in the synthesis:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic conditions |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Bromine, nitronium ions | Lewis acid catalyst |

These reactions illustrate the complexity involved in synthesizing this compound and highlight the importance of optimizing conditions for maximum yield.

Comparative Analysis

This compound can be compared with similar compounds such as Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate and Ethyl 5-(4-bromophenyl)-2-methyl-3-furoate. The presence of the fluorine atom in this compound significantly influences its chemical reactivity and biological activity compared to these analogs. Fluorine substitution is known to enhance metabolic stability and lipophilicity, which are critical factors in drug design.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1: A study demonstrated that this compound effectively reduced inflammatory markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.

- Case Study 2: Another investigation focused on its antimicrobial properties, revealing that it exhibited significant activity against certain strains of bacteria, warranting further exploration for use in antibiotic development.

Q & A

Q. What synthetic routes are recommended for Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving fluorophenyl precursors and furan carboxylate derivatives. For example, carbodiimide-mediated coupling (e.g., using CDI in N-methylpyrrolidinone) at 120°C for 4 hours yields intermediates, followed by purification via flash chromatography (ethyl acetate/petroleum ether 1:1) . Optimize reaction stoichiometry (e.g., 1.2 eq. of fluorophenyl reactants) and temperature control to minimize side products. Confirm purity (>95%) via HPLC or LC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Identify substituent-specific signals: the 4-fluorophenyl group shows deshielded aromatic protons (δ 7.2–7.6 ppm), while the ethyl ester group exhibits a triplet at δ 1.2–1.4 ppm (CH3) and a quartet at δ 4.1–4.3 ppm (CH2) .

- IR : Confirm ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and furan ring vibrations (C-O-C at 1250–1300 cm⁻¹).

- MS : Use high-resolution ESI-MS to verify the molecular ion [M+H]+ at m/z 262.08 (calculated for C14H13FO3) .

Q. What purification methods are most effective for isolating this compound?

- Methodological Answer : Employ gradient flash chromatography (silica gel, hexane/ethyl acetate 3:1 to 1:1) to separate polar byproducts. For crystalline purification, slow evaporation from ethyl acetate/petroleum ether mixtures yields single crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure refinement be resolved?

- Methodological Answer : Use SHELXL for small-molecule refinement, applying restraints for anisotropic displacement parameters of fluorine atoms. Cross-validate with WinGX for geometry analysis (e.g., bond length outliers >0.02 Å indicate overfitting). For twinned crystals, employ the TWIN/BASF commands in SHELX to refine domain fractions .

Q. How do computational methods like DFT contribute to understanding the compound’s electronic properties and reactivity?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. Analyze electron-withdrawing effects of the 4-fluorophenyl group on the furan ring’s aromaticity. Compare calculated vs. experimental IR spectra to validate force fields .

Q. What strategies address challenges in experimental phasing for X-ray crystallography of fluorinated analogs?

Q. How can substituent effects on molecular packing be analyzed via crystallography?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.